molecular formula C15H20N4OS B2655699 N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 212074-84-5

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2655699
CAS No.: 212074-84-5
M. Wt: 304.41
InChI Key: ZAFRNTCICSNNOW-UHFFFAOYSA-N
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Description

N-[4-(Butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative containing a 4-methyl-1,2,4-triazole ring and a butan-2-ylphenyl substituent. Its molecular formula is C₁₆H₂₁N₅OS, with a monoisotopic mass of 357.1259 g/mol. The compound has been investigated in various contexts, including antimicrobial, antiviral, and receptor-targeting applications, as evidenced by its structural analogs in the literature .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-11(2)12-5-7-13(8-6-12)17-14(20)9-21-15-18-16-10-19(15)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFRNTCICSNNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the formation of the 1,2,4-triazole ring followed by the attachment of the phenyl and acetamide groups. A common synthetic route includes the reaction of 1,2,4-triazole with appropriate intermediates under reflux conditions. For example, 1,2,4-triazole can be reacted with intermediates in the presence of sodium bicarbonate in toluene, followed by refluxing for an extended period .

Chemical Reactions Analysis

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with biological targets, such as enzymes and receptors. The 1,2,4-triazole ring can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison of N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide with similar compounds is presented below, focusing on structural modifications, biological activities, and applications.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Modifications Biological Activity/Application Key References
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl groups at phenyl and triazole positions; pyridinyl substituent Orco channel agonist (insect olfaction)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) Isopropylphenyl and pyridinyl substituents Orco channel agonist; broader insect receptor activation
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Thiazole ring and benzamide backbone Antimicrobial activity (similarity score: 0.500 to reference drugs)
MGH-CP25 (2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide) Adamantane substituent; sulfonyl linkage TEAD-YAP pathway inhibition (cancer therapeutic)
GPR-17 Ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) Trifluoromethoxy and morpholine-sulfonyl groups GPR-17 receptor modulation (neuroinflammation)
CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide) Purinone core instead of triazole TRPA1 channel blockade (IC₅₀: 4–10 μM)
KA3-KA15 Derivatives (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides) Pyridinyl and carbamoyl modifications Antimicrobial, antioxidant, and anti-inflammatory activities

Key Observations:

Structural Flexibility :

  • The triazole-thioacetamide scaffold is highly tunable. For example:

  • VUAA-1 and OLC-12 demonstrate that pyridinyl and alkyl substituents enhance insect receptor agonism .
  • Replacement of the triazole with a purinone ring (CHEM-5861528) shifts activity to TRPA1 blockade . The butan-2-ylphenyl group in the target compound is retained in CHEM-5861528, suggesting its role in membrane permeability or receptor binding .

Biological Activity: Antimicrobial Potential: Derivatives like AB4 and KA3-KA15 exhibit activity against bacterial and fungal strains, with electron-withdrawing groups (e.g., halogens) enhancing efficacy . Receptor Targeting: The sulfanyl linkage in the target compound is critical for Orco channel activation in VUAA-1 and OLC-12 , while sulfonyl modifications (e.g., MGH-CP25) are linked to anticancer activity .

Pharmacological Limitations :

  • CHEM-5861528 shows moderate TRPA1 inhibition (IC₅₀: 4–10 μM), highlighting the need for further optimization of triazole-based derivatives for higher potency .
  • KA3-KA15 derivatives require functional groups like morpholine-sulfonyl (GPR-17 Ligand ) or adamantane (MGH-CP25 ) for specific receptor interactions .

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 212074-84-5) is a compound of interest due to its potential biological activities, particularly in antifungal and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings and data.

PropertyValue
Molecular FormulaC15H20N4OS
Molar Mass304.41 g/mol
Density1.21 ± 0.1 g/cm³
pKa13.03 ± 0.70

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. Research indicates that triazole compounds exhibit significant efficacy against various fungal strains, including Candida species and other filamentous fungi.

A study published in 2023 evaluated several triazole derivatives for their antifungal activity against clinical strains of fungi. The results showed that compounds with a similar structure to this compound demonstrated an IC50 value in the low micromolar range, indicating potent antifungal effects .

2. Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Triazole-containing compounds are known for their ability to inhibit cancer cell proliferation through various mechanisms.

In a comparative study of triazole derivatives against various cancer cell lines, compounds similar to this compound exhibited significant cytotoxicity. For instance, one derivative showed an IC50 value of 1.61 µg/mL against the A431 cell line, which is comparable to conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Triazole Ring : The presence of the triazole moiety is essential for antifungal and anticancer activities.
  • Phenyl Group : The butan-2-yl phenyl group enhances lipophilicity and cellular uptake.
  • Sulfur Atom : The sulfanyl group contributes to the overall reactivity and interaction with biological targets.

Case Study 1: Antifungal Efficacy

In a laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of in vitro assays were conducted on human cancer cell lines (e.g., A431 and HT29). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at concentrations that are achievable in therapeutic settings.

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